molecular formula C7H5NO4 B12348746 Methyl 5,6-dioxopyridine-2-carboxylate

Methyl 5,6-dioxopyridine-2-carboxylate

Cat. No.: B12348746
M. Wt: 167.12 g/mol
InChI Key: YEIIAOICOVYBMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6-dioxopyridine-2-carboxylate (CAS: 1260883-63-3) is a pyridine derivative characterized by a carboxylate ester at position 2 and two ketone (oxo) groups at positions 5 and 6 of the pyridine ring .

Properties

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

IUPAC Name

methyl 5,6-dioxopyridine-2-carboxylate

InChI

InChI=1S/C7H5NO4/c1-12-7(11)4-2-3-5(9)6(10)8-4/h2-3H,1H3

InChI Key

YEIIAOICOVYBMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=O)C(=O)C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6-dioxopyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dicarbonyl compounds with ammonia or amines, followed by esterification. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization and esterification processes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation. The choice of method depends on factors like cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6-dioxopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, yielding dihydroxypyridine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of amides, hydrazides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like ammonia (NH₃), hydrazine (N₂H₄), or primary amines (RNH₂) are employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include various pyridine derivatives with modified functional groups, such as hydroxyl, amino, or hydrazide groups. These derivatives can exhibit different chemical and physical properties, making them useful for specific applications.

Scientific Research Applications

Methyl 5,6-dioxopyridine-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design and development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of Methyl 5,6-dioxopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. For example, its keto groups can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between Methyl 5,6-dioxopyridine-2-carboxylate and related pyridine derivatives:

Compound Name Substituents (Positions) Functional Groups Key Features/Applications Reference ID
This compound 5,6-dioxo; 2-carboxylate methyl ester Two ketones, ester Potential reactivity in alkaloid synthesis
Methyl 6-methylpyridine-2-carboxylate 6-methyl; 2-carboxylate methyl ester Ester, alkyl substituent Simpler structure; limited bioactivity data
Methyl 5,6-dihydroxypyridine-2-carboxylate 5,6-dihydroxy; 2-carboxylate methyl ester Two hydroxyls, ester Higher polarity; possible antioxidant activity
Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate 5-cyano; 2-methyl; 6-thioxo; 3-carboxylate ethyl ester Thioxo, cyano, ester Sulfur enhances nucleophilicity; medicinal chemistry applications
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate 6-oxo; phenyl; thiophenyl; tosyl Ketone, aromatic, sulfonyl groups Chiral center; enantioselective synthesis of alkaloids

Pharmacological and Industrial Relevance

  • Alkaloid Synthesis : Dihydropyridones, such as those in and , are critical intermediates for alkaloid systems with antimicrobial or anticancer activities. The dioxo groups in the target compound may similarly facilitate cyclization reactions to form complex heterocycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.